2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a dihydropyrimidinone core linked via an acetamide bridge to a methoxy-substituted [1,2,4]triazolo[4,3-a]pyrazine moiety. The dihydropyrimidinone ring (4,5-dimethyl-6-oxo-1,6-dihydropyrimidine) is a structural motif often associated with bioactive properties, including kinase inhibition and antimicrobial activity . The [1,2,4]triazolo[4,3-a]pyrazine system is a bicyclic scaffold known for its role in modulating pharmacokinetic profiles, such as metabolic stability and solubility, particularly when substituted with methoxy groups at the 8-position .
Properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O3/c1-9-10(2)18-8-21(15(9)24)7-12(23)17-6-11-19-20-13-14(25-3)16-4-5-22(11)13/h4-5,8H,6-7H2,1-3H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODLXRBSNGHDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCC2=NN=C3N2C=CN=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the pyrimidine ring: This step involves the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the dimethyl and oxo groups: These groups are introduced through selective alkylation and oxidation reactions.
Synthesis of the triazolopyrazine ring: This involves cyclization reactions using triazole and pyrazine derivatives.
Coupling of the pyrimidine and triazolopyrazine rings: This step is achieved through nucleophilic substitution or amide bond formation under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).
Scientific Research Applications
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Pyrazolo-Triazolo Pyrimidine Derivatives
Compounds such as 2-(2-aryl-5-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-9-yl)acetonitrile (from ) share the triazolo-pyrimidine core but differ in substitution patterns. Key distinctions include:
- Substituents : The target compound’s 8-methoxy group on the triazolo-pyrazine ring contrasts with aryl or methyl groups in analogues, which may alter electron distribution and hydrogen-bonding capacity.
- Linker : The acetamide bridge in the target compound replaces the acetonitrile group in analogues, improving hydrophilicity and reducing cytotoxicity risks .
Dihydropyrimidinone Derivatives
Compounds like Zygocaperoside () and diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () highlight structural diversity within the dihydropyrimidinone family:
- Functional Groups: The 4,5-dimethyl and 6-oxo groups in the target compound may enhance steric hindrance and tautomerization stability compared to nitro or cyano substituents in analogues .
Spectroscopic Characterization
Comparative NMR and MS data reveal critical insights:
Biological Activity
The compound 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 359.42 g/mol. The structure features a pyrimidine ring and a triazole moiety, contributing to its diverse interactions with biological targets.
Research indicates that the compound exhibits significant enzyme inhibition properties. It binds to active or allosteric sites on target enzymes, preventing substrate interactions or altering enzyme conformations. This mechanism is crucial for therapeutic applications in diseases where enzyme modulation is essential.
Antimicrobial Activity
Studies have shown that derivatives of pyrimidine compounds exhibit antimicrobial properties. For instance, compounds similar to the one have demonstrated efficacy against various pathogens including E. coli , S. aureus , and C. albicans . The presence of specific functional groups, such as methoxy and acetamide moieties, enhances these activities.
| Compound Name | Activity | Target Pathogen |
|---|---|---|
| 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide | Antibacterial | E. coli |
| 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide | Antifungal | C. albicans |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies indicate that certain derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
A notable study by Ramiz et al. (2014) investigated the synthesis and biological evaluation of substituted pyrimidines and their derivatives. The research highlighted that specific structural modifications significantly enhanced the antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa , with minimum inhibitory concentration (MIC) values as low as .
Another study focused on the synthesis of triazolo-pyrimidine derivatives and their effects on human cancer cell lines. The results indicated that these compounds could effectively inhibit cancer cell growth by targeting specific signaling pathways involved in tumor progression .
Q & A
Basic: What are the common synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the pyrimidinone core via condensation of substituted malonates or amidines under reflux conditions (e.g., ethanol, 80°C) .
- Step 2: Functionalization of the triazolo[4,3-a]pyrazine moiety using coupling reagents like EDCI/HOBt in dimethylformamide (DMF) at room temperature .
- Step 3: Final amide bond formation via nucleophilic substitution between the activated pyrimidinone intermediate and the triazolo-pyrazine-methylamine derivative, often requiring bases such as sodium hydride to deprotonate the amine .
Critical Considerations: Reaction yields depend on strict temperature control (20–25°C during coupling) and inert atmospheres (N₂) to prevent oxidation .
Basic: How is the compound’s structure validated post-synthesis?
Methodological Answer:
Structural confirmation employs:
- ¹H/¹³C NMR Spectroscopy: Key signals include the methoxy group (δ ~3.8–4.0 ppm for ¹H; ~55 ppm for ¹³C) and pyrimidinone carbonyl (δ ~163–165 ppm for ¹³C). Aromatic protons in the triazolo-pyrazine ring appear as distinct doublets (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS): Molecular ion peaks should match the exact mass (e.g., calculated for C₂₁H₂₂N₈O₃: 434.18 g/mol).
- IR Spectroscopy: Confirmation of amide C=O stretches (~1680 cm⁻¹) and pyrimidinone N-H bends (~3200 cm⁻¹) .
Advanced: How can Design of Experiments (DoE) optimize synthesis yield?
Methodological Answer:
- Factor Screening: Use fractional factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading, temperature). For example, highlights flow chemistry optimizations by varying residence time (5–30 min) and temperature (50–100°C) to maximize diazomethane intermediates .
- Response Surface Methodology (RSM): Model interactions between factors like pH (6–8) and equivalents of coupling reagents. A central composite design (CCD) can pinpoint optimal conditions (e.g., 1.2 eq EDCI, pH 7.4) .
- Statistical Validation: Confirm robustness via ANOVA (p < 0.05) and replicate runs to ensure reproducibility .
Advanced: How is structure-activity relationship (SAR) analyzed for bioactivity?
Methodological Answer:
- Substituent Variation: Modify the methoxy group (e.g., replace with halogen or alkyl chains) and assess potency changes. For example, shows that replacing 8-methoxy with 8-fluoro in triazolo-pyrazines enhances MET kinase inhibition (IC₅₀: 0.8 nM vs. 3.2 nM) .
- Bioassays: Test derivatives in enzyme inhibition (e.g., BRD4 binding via fluorescence polarization) and cellular models (e.g., c-Myc downregulation in xenografts) .
- Computational Modeling: Dock analogues into target binding pockets (e.g., using AutoDock Vina) to rationalize activity trends. Hydrophobic interactions with pyrimidinone moieties often correlate with improved affinity .
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
- Orthogonal Assays: Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays. For instance, notes discrepancies between in vitro kinase inhibition and cellular efficacy due to solubility limitations .
- Pharmacokinetic Profiling: Measure plasma protein binding and metabolic stability (e.g., microsomal half-life). Poor solubility (logP >5) may explain reduced in vivo activity despite strong in vitro results .
- Control Experiments: Rule off-target effects via CRISPR knockouts of the putative target gene .
Advanced: What strategies mitigate instability in aqueous solutions?
Methodological Answer:
- pH Optimization: Conduct stability studies across pH 3–8 (37°C, 24h). The compound’s pyrimidinone ring may hydrolyze at pH <5, necessitating buffered formulations (pH 6.5–7.5) .
- Lyophilization: Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to prevent degradation during storage .
- Protective Group Chemistry: Introduce tert-butyloxycarbonyl (Boc) groups to sensitive amines during synthesis, removed post-purification .
Advanced: How to validate target specificity in complex biological systems?
Methodological Answer:
- Selectivity Panels: Screen against >100 kinases (e.g., Eurofins KinaseProfiler™) to identify off-target hits. achieved >100-fold selectivity for MET over related kinases (e.g., EGFR, VEGFR2) .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by measuring protein thermal stability shifts (ΔTm ≥2°C) in treated vs. untreated cells .
- RNA Sequencing: Compare transcriptomic profiles of treated and control cells to identify pathway-specific effects (e.g., downregulation of MET-driven oncogenes) .
Basic: What analytical techniques assess purity?
Methodological Answer:
- HPLC-PDA: Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm. Accept purity ≥95% (area normalization) .
- Elemental Analysis: Carbon, hydrogen, and nitrogen content should deviate ≤0.4% from theoretical values .
- TLC Monitoring: Track reaction progress using silica plates (ethyl acetate/hexane, 1:1) with UV visualization .
Advanced: How to troubleshoot low yields in coupling reactions?
Methodological Answer:
- Activation Alternatives: Replace EDCI with HATU for sterically hindered amines, improving coupling efficiency by 20–30% .
- Solvent Screening: Test polar aprotic solvents (DMF vs. DMSO) and additives (e.g., 4-DMAP) to enhance nucleophilicity .
- Intermediate Analysis: Isolate and characterize byproducts via LC-MS to identify hydrolysis or dimerization issues .
Advanced: What in vivo models evaluate therapeutic potential?
Methodological Answer:
- Xenograft Models: Implant MET-amplified tumor cells (e.g., Hs746T gastric cancer) into nude mice. Administer compound orally (10 mg/kg, QD) and measure tumor volume vs. controls .
- Pharmacodynamic Markers: Collect tumor biopsies to quantify MET phosphorylation (Western blot) and apoptosis (TUNEL assay) .
- Toxicology Screening: Monitor liver enzymes (ALT/AST) and body weight to assess tolerability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
